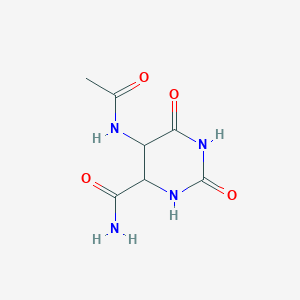
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acylated urea derivatives with suitable aldehydes or ketones in the presence of a base. The reaction conditions often include heating under reflux with solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with different properties.
科学研究应用
Chemistry: In chemistry, 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in assays to investigate its effects on different biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly for its potential to act as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications, including the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by inhibiting certain enzymes or pathways involved in inflammation or microbial growth. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
相似化合物的比较
5-Acetamido-2-hydroxy benzoic acid: Known for its analgesic and anti-inflammatory properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit antimicrobial and anticancer activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is unique due to its specific structure and the presence of both acetamido and dioxo functional groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61212-06-4 |
|---|---|
分子式 |
C7H10N4O4 |
分子量 |
214.18 g/mol |
IUPAC 名称 |
5-acetamido-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C7H10N4O4/c1-2(12)9-4-3(5(8)13)10-7(15)11-6(4)14/h3-4H,1H3,(H2,8,13)(H,9,12)(H2,10,11,14,15) |
InChI 键 |
RIYZSHXPIZISHX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(NC(=O)NC1=O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

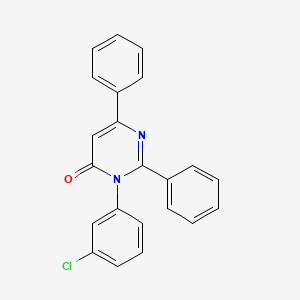


![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
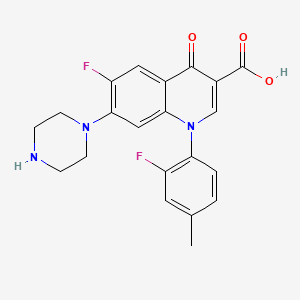

![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
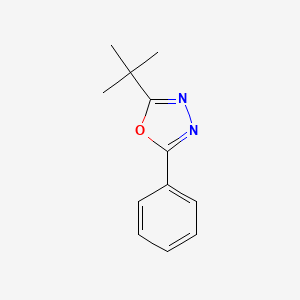
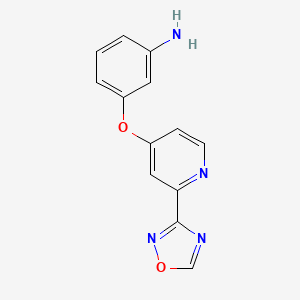
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
